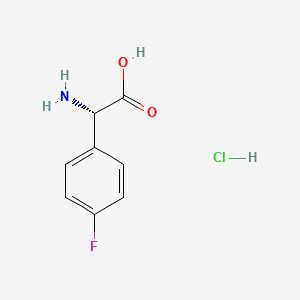

L-P-FLUOROPHENYLGLYCINE HCL

Description

Contextualization within Fluorinated Amino Acid Research

The study of L-p-fluorophenylglycine HCl is firmly rooted in the broader field of fluorinated amino acid research. Current time information in Bangalore, IN.numberanalytics.comnumberanalytics.comresearchgate.net The introduction of fluorine, the most electronegative element, into amino acid structures can dramatically alter their properties, including lipophilicity, metabolic stability, and conformational preferences. numberanalytics.comresearchgate.net This strategic substitution allows researchers to fine-tune the characteristics of peptides and proteins, making fluorinated amino acids powerful probes for studying biological systems and valuable building blocks for developing novel therapeutic agents and materials. numberanalytics.comresearchgate.net

Fluorinated amino acids are broadly categorized and have found diverse applications:

Drug Development: They can enhance the stability and efficacy of peptide-based drugs. numberanalytics.com

Protein Engineering: Incorporation of fluorinated amino acids can modulate protein folding, stability, and interactions. researchgate.net

Biochemical and Pharmaceutical Applications: Their unique properties are leveraged in various biochemical and pharmaceutical studies. numberanalytics.com

Materials Science: They are used to create surfaces with unique properties and to modify polymers. numberanalytics.comnumberanalytics.com

The presence of the fluorine atom in this compound allows it to serve as a sensitive reporter group in ¹⁹F NMR spectroscopy, a technique used to probe molecular interactions and conformations in complex biological environments.

Historical Perspective of Phenylglycine Derivatives in Chemical Biology and Medicinal Chemistry

Phenylglycine and its derivatives have a significant history in chemical biology and medicinal chemistry, serving as crucial components in a variety of biologically active compounds. nih.govluxembourg-bio.comrsc.org These non-proteinogenic amino acids are found in numerous natural products, including peptide antibiotics like vancomycin (B549263) and streptogramins. luxembourg-bio.comrsc.org The distinct steric and electronic properties of the phenylglycine scaffold, where the aromatic ring is directly attached to the α-carbon, impose conformational constraints on peptides, influencing their biological activity. rsc.org

The importance of phenylglycine derivatives has spurred extensive research into their synthesis and incorporation into peptides, despite challenges such as a higher propensity for racemization compared to other amino acids. luxembourg-bio.comrsc.org Their established role as key building blocks in antimicrobial peptides and other bioactive molecules has laid the groundwork for investigating fluorinated analogs like this compound, with the expectation that the fluorine substitution will confer advantageous properties. luxembourg-bio.com

Rationale for Investigating this compound

The investigation of this compound is driven by the potential to harness the combined benefits of the phenylglycine framework and fluorine substitution. Current time information in Bangalore, IN.numberanalytics.comnumberanalytics.comresearchgate.net The primary rationales include:

Modulating Biological Activity: The introduction of a fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to enhanced binding interactions with biological targets and improved pharmacological profiles. researchgate.net

Enhancing Metabolic Stability: Fluorination can block sites of metabolic degradation, thereby increasing the in vivo half-life of peptides containing this amino acid.

Developing Novel Materials: The unique properties imparted by fluorine can be exploited in the design of new biomaterials, such as self-assembling peptides with tailored characteristics. numberanalytics.comresearchgate.net

Scope and Objectives of Research on this compound

Current research on this compound encompasses a range of objectives aimed at fully characterizing and utilizing this compound. These include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to produce enantiomerically pure this compound and thoroughly characterizing its physicochemical properties. google.com

Incorporation into Peptides: Investigating methods for the efficient incorporation of this compound into peptide sequences using solid-phase and solution-phase synthesis techniques. luxembourg-bio.com

Structural and Conformational Analysis: Studying the impact of this compound incorporation on the secondary and tertiary structure of peptides and proteins using techniques like NMR and X-ray crystallography.

Biochemical and Pharmacological Evaluation: Assessing the biological activity of peptides containing this compound in various contexts, such as antimicrobial, anticancer, and neurological research. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClFNO₂ |

| Molecular Weight | 205.61 g/mol nih.gov |

| Appearance | White solid |

| Melting Point | ≥300 °C chemicalbook.com |

| Solubility | Soluble in 1M HCl chemicalbook.com |

| Optical Rotation (α) | +138° (c=1, 1N HCl) chemicalbook.com |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (D₂O) | δ 7.34-7.39 (m, 2H, ArH), 7.10 (t, J=8.7 Hz, 2H, ArH), 5.05 (s, 1H, α-CH) bath.ac.uk |

| ¹³C NMR | Data not readily available in searched sources. |

| Mass Spectrometry | Exact Mass: 205.0310 chemsrc.com |

| Infrared (IR) | Data not readily available in searched sources. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCORGIJVVECX-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704222 | |

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185994-15-4 | |

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of L P Fluorophenylglycine Hcl

Retrosynthetic Analysis of L-p-Fluorophenylglycine HCl.chemicalbook.comwikipedia.org

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the creation of complex molecules. wikipedia.orgias.ac.in The process involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.org For this compound, the primary disconnection points are the C-N and C-C bonds at the α-carbon.

A logical retrosynthetic approach would involve the following disconnections:

C-N Bond Disconnection: This leads back to an α-halo-p-fluorophenylacetic acid derivative and ammonia (B1221849). This approach, however, is often less favored due to potential side reactions and the need for harsh conditions.

C-C and C-N Bond Disconnection (Strecker and related pathways): A more common and effective strategy involves a disconnection that leads to p-fluorobenzaldehyde, a cyanide source, and an ammonia source. This forms the basis of the Strecker synthesis and its modifications. masterorganicchemistry.comwikipedia.org

Disconnection of the Chiral Center: In enantioselective synthesis, the analysis focuses on how to introduce the stereochemistry. This can be achieved by disconnecting a chiral auxiliary or by envisioning a chiral catalyst that directs the formation of the desired enantiomer. wordpress.comwikipedia.org

These disconnections reveal that the key starting materials for the synthesis of this compound are typically p-fluorobenzaldehyde, a cyanide source (like sodium cyanide or hydrogen cyanide), and a nitrogen source (such as ammonia or an amine). tandfonline.comtandfonline.com

Classical Approaches to Phenylglycine Synthesis.ias.ac.in

Traditional methods for the synthesis of phenylglycine derivatives, including the p-fluoro substituted analog, have heavily relied on the Strecker synthesis and the Bucherer-Bergs reaction. These methods are robust and have been adapted for large-scale production, although they typically yield racemic products.

Strecker Synthesis Adaptations

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide. masterorganicchemistry.comwikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid. wikipedia.org

Table 1: Comparison of Classical and Modified Strecker Synthesis for 4-Fluorophenylglycine

| Method | Reagents | Intermediate | Overall Yield | Purity |

| Classical Strecker | 4-fluorobenzaldehyde, NaCN, NH3 | α-aminonitrile | 19% | Low |

| Modified Strecker | 4-fluorobenzaldehyde, NaCN, Benzylamine, then Hydrazine Hydrate/Pd-C | N-benzyl-4-fluorophenylglycine | 65% | High |

Bucherer-Bergs Reaction Modifications

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through the formation of a hydantoin (B18101) intermediate. wikipedia.orgambeed.com This multicomponent reaction involves the treatment of a carbonyl compound with ammonium (B1175870) carbonate and an alkali metal cyanide. wikipedia.orgorganic-chemistry.org The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

While specific examples of the Bucherer-Bergs reaction for the synthesis of this compound are less commonly detailed in readily available literature compared to the Strecker synthesis, the general applicability of this method to aldehydes makes it a viable, though often less direct, pathway. wikipedia.orgmdpi.com The reaction typically proceeds in aqueous ethanol (B145695) at elevated temperatures. mdpi.com A key feature of this reaction is that it can also start from a cyanohydrin, which reacts with ammonium carbonate to yield the same hydantoin product. organic-chemistry.org

Enantioselective Synthesis of this compound.wikipedia.orgtandfonline.comgoogle.comresearch-solution.comtdl.orggoogle.comamazonaws.comaksci.com

The production of the specific L-enantiomer of p-fluorophenylglycine requires enantioselective synthetic methods. These methods can be broadly categorized into those utilizing chiral auxiliaries and those employing asymmetric catalysis. A common industrial approach also involves the chemical resolution of a racemic mixture, for instance, by using a chiral resolving agent like L-tartaric acid or L-camphorsulfonic acid to form diastereomeric salts that can be separated by crystallization. google.com

Chiral Auxiliaries in Asymmetric Synthesis.wordpress.comresearch-solution.comosi.lvnumberanalytics.com

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome. wordpress.com The auxiliary is later removed to yield the enantiomerically enriched product. wordpress.com

One documented approach for the synthesis of enantiomerically enriched p-fluorophenylglycine involves the use of a chiral auxiliary. research-solution.com For instance, a phenylacetic ester can be coupled with a chiral auxiliary. The nitrogen atom is then introduced by treating the enolate of the resulting amide with tosyl azide (B81097). Subsequent catalytic hydrogenation reduces the azide to the primary amine. Finally, the chiral auxiliary is cleaved to yield the desired L-p-fluorophenylglycine. research-solution.com

Table 2: Key Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Developer/Pioneer | Key Feature |

| Chiral Oxazolidinones | Prof. Evans | Widely used for various asymmetric transformations. wordpress.com |

| Mandelic Acid | Prof. B.M. Trost | Introduced as a chiral auxiliary in 1980. wordpress.com |

| trans-2-phenyl-1-cyclohexanol | Prof. J. K. Whitesell | An alternative to menthol-based auxiliaries. wordpress.com |

| 8-phenylmenthol | Prof. E.J. Corey | Utilized in prostaglandin (B15479496) synthesis. wordpress.com |

Asymmetric Catalysis for this compound Formation.wordpress.comwikipedia.orgresearch-solution.comrsc.org

Asymmetric catalysis is a powerful tool for enantioselective synthesis, offering the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. wikipedia.orgrsc.org These catalysts, often chiral coordination complexes or organocatalysts, lower the activation energy for the formation of one enantiomer over the other. wikipedia.org

For the synthesis of this compound, catalytic asymmetric Strecker-type reactions are of particular interest. While specific catalysts exclusively for this compound are not extensively documented in the provided search results, the general principles of asymmetric catalysis are highly relevant. Chiral catalysts can be employed to direct the addition of cyanide to the imine formed from p-fluorobenzaldehyde, leading to an enantiomerically enriched α-aminonitrile. wikipedia.org Subsequent hydrolysis would then yield the desired L-p-fluorophenylglycine.

Recent advancements in asymmetric catalysis have seen the development of chiral phosphoric acids and their derivatives as highly effective organocatalysts for a variety of enantioselective transformations. beilstein-journals.org These catalysts can activate both nucleophiles and electrophiles through hydrogen bonding, enabling highly stereocontrolled reactions.

Enzymatic Synthesis Approaches

The synthesis of optically pure amino acids such as L-p-fluorophenylglycine is increasingly benefiting from enzymatic methods, which offer high stereoselectivity under mild reaction conditions. researchgate.netnih.gov These biocatalytic routes are considered powerful alternatives to traditional chemical synthesis, which often requires complex and less efficient processes. mdpi.com

One of the most effective enzymatic strategies for producing chiral amino acids involves a two-enzyme system using D-hydantoinase and D-N-carbamoylase. researchgate.net This method starts with a 5-monosubstituted hydantoin derivative. The first enzyme, D-hydantoinase, selectively converts the hydantoin into an N-carbamoyl-(D)-amino acid. Subsequently, a D-specific carbamoylase hydrolyzes this intermediate to yield the desired D-amino acid. researchgate.net For the synthesis of the L-enantiomer, a corresponding L-specific enzyme system would be employed. This enzymatic cascade is highly regarded for its stereoselectivity, which is crucial for producing optically pure compounds. researchgate.net

Other enzymes are also pivotal in the synthesis of fluorinated compounds. Biocatalysts such as transaminases, lipases, and aldolases are utilized for their ability to perform selective transformations. nih.gov For instance, transaminases can be used to convert a keto-acid precursor into the corresponding amino acid with high enantiomeric purity. The use of enzymes in synthesizing fluorinated molecules is a significant area of research, as these methods provide an effective pathway to create complex structures with specific functionalities. nih.gov

Table 1: Key Enzymes in the Synthesis of Chiral Amino Acids

| Enzyme Type | Role in Synthesis | Key Advantages |

| Hydantoinase | Converts a hydantoin derivative to an N-carbamoyl-amino acid. researchgate.net | High stereoselectivity, part of an efficient two-step cascade. researchgate.net |

| Carbamoylase | Hydrolyzes the N-carbamoyl-amino acid to the final amino acid product. researchgate.net | Works in tandem with hydantoinase for complete conversion. researchgate.net |

| Transaminase | Catalyzes the transfer of an amino group to a keto-acid precursor. nih.gov | Excellent stereocontrol, direct route to the amino acid. nih.gov |

| Lipase | Used for kinetic resolution of racemic esters of the amino acid. nih.gov | Broad substrate scope, can function in non-aqueous media. |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to achieve the high purity required for its applications. A combination of chemical resolution, crystallization, and chromatographic techniques is often employed.

A common method for separating enantiomers is through chemical resolution using a chiral resolving agent. For the resolution of racemic p-fluorophenylglycine methyl ester, a reagent such as O,O'-(+)-dibenzoyl tartaric acid (+DBT) can be used. google.com The reaction of the racemic ester with the chiral acid forms diastereomeric salts, one of which will preferentially crystallize from the solution. For instance, the L-(+)-p-fluorophenylglycine methyl ester DBT salt can be selectively crystallized and then isolated by filtration. google.com L-camphorsulfonic acid is another agent used as a finishing agent to further refine the product and achieve a high specific rotation and enantiomeric excess (ee > 99%). google.com

Following resolution and hydrolysis of the ester, the final purification to obtain the hydrochloride salt involves crystallization. The crude L-p-fluorophenylglycine is dissolved in a mixture of water and hydrochloric acid. google.com By heating the solution to dissolve the solid and then cooling it, the highly pure this compound crystallizes out and can be collected by filtration. google.com

For analytical and preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is a standard technique. nih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column is effective for separating amino acids and related compounds. scielo.br The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and water, with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. scielo.brfrontiersin.org The fractions containing the pure compound are collected based on their elution time, which is monitored by a UV detector. frontiersin.org

Table 2: Purification and Isolation Methods

| Technique | Description | Purpose |

| Chemical Resolution | Use of a chiral agent (e.g., L-tartaric acid, L-camphorsulfonic acid) to form diastereomeric salts that can be separated by crystallization. google.com | Separation of enantiomers from a racemic mixture. google.com |

| Crystallization | Dissolving the compound in a suitable solvent (e.g., aqueous HCl) at an elevated temperature and then cooling to allow the pure compound to crystallize. google.com | Final purification step to obtain the high-purity hydrochloride salt. google.com |

| Precipitation | Inducing the solid compound to form from a solution, often by adding a substance that reduces its solubility. nih.gov | Bulk isolation of the product from the reaction mixture. |

| RP-HPLC | A chromatographic technique that separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. scielo.brfrontiersin.org | High-resolution separation for analytical purity assessment and preparative isolation. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to enhance sustainability, reduce environmental impact, and improve safety. nih.govnih.gov The production of this compound can be made more environmentally friendly by adhering to these principles.

Use of Catalysis : The use of enzymes as biocatalysts is a cornerstone of green chemistry. nih.gov Enzymatic syntheses, as described in section 2.3.3, operate under mild conditions (neutral pH, ambient temperature, and pressure), reducing energy consumption and avoiding the need for harsh reagents. nih.gov

Safer Solvents and Auxiliaries : A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov While organic solvents like acetonitrile are used in purification, research focuses on finding greener alternatives. skpharmteco.com Water is an ideal green solvent, and its use in the final crystallization step of this compound is advantageous. google.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Enzymatic resolutions and asymmetric syntheses can offer higher atom economy compared to classical resolutions that discard one enantiomer.

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure, as is common in enzymatic processes, significantly lowers the energy requirements compared to conventional chemical syntheses that may require heating or cooling. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

| 9. Catalysis | Employing enzymes (hydantoinases, transaminases) for high selectivity and efficiency. nih.govnih.gov |

| 5. Safer Solvents | Using water as a solvent in crystallization steps; minimizing use of volatile organic solvents. google.comnih.gov |

| 2. Atom Economy | Designing asymmetric syntheses to avoid wasting 50% of the material as the wrong enantiomer. nih.gov |

| 6. Design for Energy Efficiency | Utilizing enzymatic reactions that proceed at ambient temperature and pressure. nih.gov |

| 3. Less Hazardous Syntheses | Avoiding toxic reagents and byproducts by using highly specific biocatalysts. skpharmteco.com |

Scalable Synthetic Routes for Research Production

Developing a synthetic route that is scalable for research production (from grams to kilograms) requires careful consideration of efficiency, cost, robustness, and ease of operation. chiroblock.com The goal is to establish a validated and reproducible lab protocol that can be readily scaled up. chiroblock.com

Key considerations for a scalable route include:

Route Scouting : Evaluating multiple synthetic pathways to identify the one that is most cost-effective, high-yielding, and uses readily available starting materials. chiroblock.com

Process Optimization : Fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity while minimizing byproducts.

Minimizing Chromatography : Avoiding chromatographic purification on a large scale is often a primary goal, as it can be time-consuming and expensive. chiroblock.com Developing highly selective crystallization or precipitation methods is preferred for isolation. google.com

Flow Chemistry : For larger-scale production, transitioning from batch processing to a continuous flow system can offer better control over reaction parameters, improved safety, and higher throughput. mdpi.com A flow reactor setup can be particularly advantageous for optimizing reaction conditions and achieving high conversion yields in shorter times. mdpi.com

A successful scalable synthesis for research production provides a "proof-of-concept" that demonstrates the viability of the route for potential future commercial manufacturing. chiroblock.com The development of a multi-step telescoped process, where intermediates are not isolated, can also significantly improve efficiency for scaling up. verixiv.org

Table 4: Considerations for Scalable Synthesis

| Factor | Description | Importance for Scalability |

| Cost-Effectiveness | Use of inexpensive starting materials and reagents. mdpi.com | Reduces the overall cost of producing larger quantities for research. |

| Yield & Purity | Optimization of each step to achieve high yield and chemical/enantiomeric purity. europeanpharmaceuticalreview.com | Ensures the final product meets specifications without costly reprocessing. |

| Operational Simplicity | Designing a process that avoids complex or hazardous operations. | Improves safety and reproducibility when handling larger volumes. |

| Waste Reduction | Minimizing solvent use and byproduct formation. europeanpharmaceuticalreview.com | Lowers disposal costs and environmental impact, aligning with green chemistry. |

| Technology Transfer | Developing a robust protocol that can be easily transferred and implemented. chiroblock.com | Facilitates the transition from laboratory scale to pilot or production scale. |

Advanced Analytical Characterization Techniques for L P Fluorophenylglycine Hcl

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic techniques are indispensable tools for probing the molecular architecture of L-p-fluorophenylglycine HCl. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. mpg.de For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-fluorophenyl ring will appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm, due to coupling with each other and with the fluorine atom. The alpha-proton (α-H), being adjacent to the chiral center, the amino group, and the carboxylic acid, is expected to resonate as a singlet or a multiplet in the range of 4.0-4.5 ppm. The protons of the amine (NH3+) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The aromatic carbons will show signals in the 115-165 ppm region. The carbon attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine atom. The alpha-carbon (α-C) is expected to resonate around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0-13.0 (broad s) | 170-175 |

| α-CH | 4.0-4.5 (s) | 55-60 |

| NH₃⁺ | 8.0-9.0 (broad s) | - |

| Aromatic CH (ortho to F) | 7.2-7.5 (m) | 115-120 (d, JCF ≈ 22 Hz) |

| Aromatic CH (meta to F) | 7.0-7.3 (m) | 130-135 (d, JCF ≈ 9 Hz) |

| Aromatic C (ipso) | - | 130-135 (d, JCF ≈ 3 Hz) |

| Aromatic C (para to substituent) | - | 160-165 (d, ¹JCF ≈ 245 Hz) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

¹⁹F NMR is a highly sensitive technique used to characterize the fluorine atom in the molecule. nanalysis.com Since fluorine has a natural abundance of 100% and a high gyromagnetic ratio, obtaining a ¹⁹F NMR spectrum is straightforward. magritek.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine will be influenced by its electronic environment within the phenyl ring. For a fluorine atom attached to an aromatic ring, the chemical shift typically appears in the range of -100 to -130 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu The coupling of the fluorine atom with the ortho- and meta-protons on the aromatic ring can provide further structural confirmation.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | -110 to -120 ppm |

| Coupling with ortho-protons (³JHF) | 7-10 Hz |

| Coupling with meta-protons (⁴JHF) | 4-6 Hz |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgnanalysis.com For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, helping to delineate the spin system of the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. magritek.comcolumbia.edu This is extremely useful for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the α-proton would show a cross-peak with the signal of the α-carbon. frontiersin.org

¹⁹F NMR for Fluorine Environment Characterization

Infrared (IR) and Raman Spectroscopy of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. researchgate.netrsc.org

The IR spectrum of this compound is expected to show characteristic absorption bands. masterorganicchemistry.com A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium (B1175870) group. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1730-1750 cm⁻¹. libretexts.org The C-F stretch will appear as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.commdpi.com The aromatic ring vibrations and the C-F bond would likely produce strong signals in the Raman spectrum. researchgate.netresearchgate.net The symmetric stretching of the C=C bonds in the phenyl ring would be a prominent feature.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| -COOH (O-H) | Stretching | 2500-3300 (broad) | Weak |

| -NH₃⁺ (N-H) | Stretching | 2500-3300 (broad) | Weak |

| C=O | Stretching | 1730-1750 (strong) | Moderate |

| Aromatic C-H | Stretching | > 3000 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| C-F | Stretching | 1200-1300 (strong) | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nist.govnih.gov

For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the protonated molecule (C₈H₉FNO₂⁺). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) from the HCl salt might be observable depending on the ionization technique. nist.gov

Electron ionization (EI) or other hard ionization techniques would cause the molecule to fragment in a predictable manner. nmrdb.org Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (as CO₂ or HCOOH) and cleavage of the Cα-Cβ bond. For this compound, key fragmentation patterns would involve the loss of HCl, H₂O, and COOH. The fluorophenyl moiety would be a stable fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₉FNO₂ + H]⁺ | 170.06 |

| [M-H₂O+H]⁺ | [C₈H₇FNO + H]⁺ | 152.05 |

| [M-COOH+H]⁺ | [C₇H₈FN + H]⁺ | 126.07 |

| [C₇H₆F]⁺ | Fluorotropylium ion | 109.04 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.03 |

Note: m/z values are for the most abundant isotopes.

Circular Dichroism (CD) Spectroscopy for Stereochemical Purity and Conformation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the chirality and conformational properties of molecules in solution. jascoinc.comntu.edu.sg It measures the differential absorption of left and right-circularly polarized light by chiral chromophores. ntu.edu.sg This technique is particularly valuable for determining the stereochemical purity and secondary structure of molecules like this compound. jascoinc.com

The process involves recording the CD spectrum of a sample, which displays the difference in absorption as a function of wavelength. mtoz-biolabs.com This spectrum can then be compared to the spectra of known standards or configurations. mtoz-biolabs.com For this compound, the aromatic phenyl ring acts as a chromophore in a chiral environment, giving rise to a characteristic CD signal. The sign and magnitude of the Cotton effect in the CD spectrum can provide information about the absolute configuration (L- or D-) of the molecule. psu.edu By comparing the experimental CD spectrum to that of an enantiomerically pure standard, the stereochemical purity of a sample can be assessed. mtoz-biolabs.com Furthermore, conformational changes in the molecule due to solvent effects or temperature variations can be monitored by observing changes in the CD spectrum. ntu.edu.sg

Key Parameters in CD Spectroscopy:

| Parameter | Description | Relevance to this compound |

| Wavelength Range | The spectral range over which the differential absorption is measured, typically in the UV region for amino acids. rsc.org | The aromatic chromophore of this compound absorbs in the UV region, making this a key parameter. |

| Molar Ellipticity ([θ]) | A standardized measure of the CD signal, allowing for comparison between different samples and instruments. | Provides quantitative data on the chiroptical properties of the molecule. |

| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. jascoinc.com | The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the chiral center. |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chromatographic techniques are indispensable for determining the purity and enantiomeric excess of this compound. chiralpedia.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. torontech.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. mtoz-biolabs.com The development of a robust HPLC method is critical for achieving accurate and reproducible results. ijprt.org

Method development typically begins with the selection of an appropriate stationary phase, often a C18 column for reversed-phase chromatography, which separates molecules based on their hydrophobicity. nih.govjpionline.org The mobile phase, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is then optimized to achieve the desired separation. mtoz-biolabs.comijprt.org Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate the main compound from any impurities. mtoz-biolabs.com

Detection is commonly performed using a UV-Vis detector, as the phenyl ring in this compound absorbs UV light. torontech.com The purity of the sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the method is accurate, precise, linear, and robust. ijprt.orgekb.eg

Typical HPLC Method Parameters for Amino Acid Analysis:

| Parameter | Typical Setting/Value | Purpose |

| Column | Reversed-phase C18, 5 µm particle size | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution | Elutes the compound and impurities from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects retention time and peak resolution. |

| Detection Wavelength | ~254 nm | Detects the aromatic ring of the analyte. |

| Injection Volume | 10 - 20 µL | Introduces a precise amount of sample into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com Since this compound is a non-volatile amino acid, it must first be converted into a volatile derivative before GC analysis. researchgate.netalwsci.com This process, known as derivatization, typically involves reactions like esterification or silylation to increase the volatility of the analyte. researchgate.netgcms.cz

For instance, the carboxylic acid and amino groups of L-p-fluorophenylglycine can be derivatized to form more volatile esters or silyl (B83357) ethers. researchgate.netgcms.cz Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column. The choice of derivatizing agent is crucial and depends on the functional groups present and the desired sensitivity. gcms.cz Although less direct than HPLC for this compound, GC can be a valuable tool, especially when coupled with a mass spectrometer (GC-MS) for impurity identification. alwsci.com

Common Derivatization Reactions for Amino Acids in GC:

| Derivatization Method | Reagent | Resulting Derivative |

| Esterification | Methanolic HCl, Boron trifluoride-methanol | Methyl esters aocs.org |

| Acylation | Fluorinated anhydrides | Acyl derivatives researchgate.net |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ethers alwsci.comgcms.cz |

Determining the enantiomeric purity of this compound is essential, and chiral chromatography is the most reliable method for this purpose. chiralpedia.comopenochem.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (L and D forms) of the compound. openochem.orgmerckmillipore.com This differential interaction leads to their separation, allowing for the quantification of each enantiomer. openochem.org

Chiral chromatography can be performed using either HPLC or GC. openochem.org In chiral HPLC, a column packed with a CSP is used. merckmillipore.com The choice of CSP is critical and depends on the specific molecule being analyzed. For this compound, CSPs based on cyclodextrins or polysaccharide derivatives have proven effective for separating similar amino acid enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the resulting chromatogram. openochem.org

Gas Chromatography (GC) for Volatile Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org To analyze this compound using this method, a single, high-quality crystal is required. wikipedia.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. filab.fr It provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen, fluorine, and chlorine in the case of this compound) present in the sample. filab.fr This is a crucial step in verifying the empirical formula of the synthesized compound.

The analysis is typically performed using an elemental analyzer, which combusts the sample at a high temperature, converting the elements into simple gases (e.g., CO2, H2O, N2). These gases are then separated and quantified. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C8H9ClFNO2). A close agreement between the experimental and theoretical values confirms the elemental composition and purity of the compound. Inductively coupled plasma mass spectrometry (ICP-MS) can be used for the determination of ultra-trace elemental impurities. spectroscopyonline.comperkinelmer.comspectroscopyonline.com

Theoretical Elemental Composition of this compound (C8H9ClFNO2):

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 46.72% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.41% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.24% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.24% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.81% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.56% |

| Total | 205.616 | 100.00% |

Conformational and Structural Analysis of L P Fluorophenylglycine Hcl

Preferred Conformations in Solution and Solid State

In solution, the molecule has more conformational freedom. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the average conformation or the equilibrium between different conformations. For fluorinated amino acids like 4-fluoroprolines, the presence of the fluorine atom is particularly useful in NMR studies as it helps to disperse signals and allows for more accurate calculation of coupling constants, which in turn define the molecule's shape. raineslab.com A similar approach would be invaluable for elucidating the preferred solution-state conformation of L-p-fluorophenylglycine HCl. Studies on related fluorinated compounds have indicated that the conformations in the solid state and in solution can be quite similar. researchgate.net

Intra- and Intermolecular Interactions

The stability of this compound in its condensed phases (liquid or solid) is governed by a network of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). sun.ac.za These forces include strong electrostatic interactions and weaker van der Waals forces. atlanticoer-relatlantique.calibretexts.org

Given the structure as a hydrochloride salt, the primary intermolecular interactions are strong, charge-assisted hydrogen bonds involving the protonated ammonium (B1175870) group (-NH3+), the carboxylic acid group, and the chloride counter-ion. The fluorine atom also plays a critical role. Research on fluorinated organic crystals shows that C-H···F-C interactions can be significant and are primarily electrostatic in nature, comparable in strength and nature to C-H···O hydrogen bonds. rsc.org

Table 1: Potential Intra- and Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Nature of Interaction |

| Charge-Assisted H-Bond | -NH3+ | Cl⁻ | Strong, Electrostatic |

| Charge-Assisted H-Bond | -NH3+ | O=C (Carboxyl) | Strong, Electrostatic |

| Hydrogen Bond | -COOH | Cl⁻ | Electrostatic, Covalent |

| Hydrogen Bond | -COOH | O=C (Carboxyl) | Electrostatic, Covalent |

| Weak Hydrogen Bond | C-H (Aromatic) | F | Electrostatic rsc.org |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carboxyl) | Electrostatic |

| π-π Stacking | Fluorophenyl Ring | Fluorophenyl Ring | van der Waals, Electrostatic |

Influence of Protonation State on Conformation

This change from a neutral -COOH group to a negatively charged -COO⁻ group dramatically alters the intramolecular electrostatic landscape. The new charge distribution affects the repulsion and attraction between different parts of the molecule, leading to changes in the preferred values for the key torsional angles (phi, psi, and chi) that define the backbone and side-chain conformation. This can influence how the molecule folds and interacts with its environment.

Computational Modeling of Molecular Structure

Computational chemistry provides powerful tools for investigating molecular structure and dynamics where experimental data may be lacking. mdpi.comfrontiersin.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into the geometry, stability, and behavior of this compound. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. storion.ru For this compound, DFT calculations can predict its most stable three-dimensional geometry by minimizing the energy of the system. ajchem-a.com These calculations yield precise values for bond lengths, bond angles, and dihedral angles. semanticscholar.org

Furthermore, DFT is used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher chemical reactivity. ekb.eg A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. ekb.eg

Table 2: Representative Parameters Obtainable from DFT Calculations for this compound

| Parameter | Description | Significance |

| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | Defines the lowest-energy molecular structure. semanticscholar.org |

| Ground State Energy | Total electronic energy (in Hartrees or eV) | Indicates the stability of the calculated conformation. |

| HOMO-LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals (eV) | Relates to chemical reactivity and electronic transitions. ekb.eg |

| Mulliken Atomic Charges | Partial charge assigned to each atom | Describes the electron distribution and polarity within the molecule. semanticscholar.org |

| Dipole Moment | Measure of the net molecular polarity (in Debye) | Indicates the overall charge separation in the molecule. |

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a simulated aqueous environment, would provide a dynamic picture of its conformational behavior. nih.govmdpi.com

By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape, revealing how the molecule flexes, rotates, and interacts with surrounding solvent molecules. ntua.gr Analysis of the simulation trajectory can provide information on structural stability, the lifetime of hydrogen bonds, and the distribution of different conformations. mdpi.com

Table 3: Typical Outputs from Molecular Dynamics (MD) Simulations

| Analysis Type | Description | Insights Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability and equilibration of the molecule. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each individual atom around its average position. | Identifies flexible and rigid regions within the molecule. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference point. | Characterizes the structure of the solvent shell and specific interactions (e.g., with water or ions). |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the course of the simulation. | Quantifies the stability and dynamics of key intermolecular interactions. mdpi.com |

Reactivity and Derivatization Chemistry of L P Fluorophenylglycine Hcl

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of L-p-fluorophenylglycine HCl is a key site for derivatization, enabling the formation of esters, amides, and other related compounds through nucleophilic acyl substitution. libretexts.org

Esterification: The carboxylic acid can be converted into an ester by reacting with an alcohol in the presence of an acid catalyst. libretexts.org This reaction, known as Fischer esterification, is reversible. libretexts.org To drive the reaction towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org Alternatively, the carboxylate can be used in an SN2 reaction to form an ester. libretexts.org

Amide Formation: Amide bonds are crucial in peptide synthesis. fiveable.me The carboxylic acid of this compound can be coupled with a primary or secondary amine to form a secondary or tertiary amide, respectively. libretexts.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the formation of the amide bond. khanacademy.org The reaction proceeds through a nucleophilic addition-elimination mechanism. fiveable.me

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) tetrahydrofuran (B95107) (BH₃-THF). libretexts.org

Acid Halide Formation: Carboxylic acids can be converted to more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orgkhanacademy.org This acid chloride can then be used to synthesize other carboxylic acid derivatives like esters and amides. libretexts.org

A summary of common reactions at the carboxylic acid group is presented in the table below.

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Reduction | LiAlH₄ or BH₃-THF | Primary Alcohol |

| Acid Chloride Formation | SOCl₂ | Acid Chloride |

Reactions at the Amine Group

The primary amine group of this compound is nucleophilic and can undergo various reactions to introduce new functional groups. libretexts.org

N-Acylation: The amine group readily reacts with acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). fiveable.melibretexts.org This reaction is a type of nucleophilic acyl substitution. lkouniv.ac.in A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. fiveable.me

N-Alkylation: The amine can be alkylated by reaction with alkyl halides. fiveable.me This reaction proceeds via a nucleophilic substitution mechanism. fiveable.me However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to multiple alkylations. fiveable.melkouniv.ac.in

Reaction with Acids: As an amine, it can react with strong acids like hydrochloric acid to form an ammonium salt, which increases its water solubility. libretexts.org

The following table summarizes key reactions involving the amine group.

| Reaction Type | Reagents | Product |

| N-Acylation | Acyl Chloride or Acid Anhydride, Base | N-Acyl Derivative (Amide) |

| N-Alkylation | Alkyl Halide | Alkylated Amine |

| Salt Formation | Strong Acid (e.g., HCl) | Ammonium Salt |

Reactions Involving the Aromatic Ring

The fluorine atom on the phenyl ring of this compound influences the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is a deactivating group but an ortho-, para-director for electrophilic aromatic substitution reactions. uci.edu This means that incoming electrophiles will preferentially add to the positions ortho or para to the fluorine atom, although the reaction rate will be slower than that of benzene (B151609). uci.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is uncommon for unsubstituted benzene rings. masterorganicchemistry.comopenstax.org For NAS to occur, the ring must be electron-poor. masterorganicchemistry.com The reaction is accelerated by the presence of electron-withdrawing groups, and the fluorine atom itself can act as a leaving group. masterorganicchemistry.comopenstax.org The substitution typically occurs at the position ortho or para to the electron-withdrawing group. openstax.org

The table below outlines the types of reactions the aromatic ring can undergo.

| Reaction Type | Key Features |

| Electrophilic Aromatic Substitution (EAS) | Fluorine is a deactivating, ortho-, para-director. |

| Nucleophilic Aromatic Substitution (NAS) | Fluorine activates the ring for this reaction and can be a leaving group. |

Synthesis of Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of various derivatives of this compound is a common strategy in drug discovery to explore structure-activity relationships (SAR). mdpi.comnih.gove3s-conferences.org By systematically modifying the structure, researchers can identify the key molecular features responsible for biological activity. mdpi.com

The incorporation of non-natural amino acids like L-p-fluorophenylglycine into peptides is a powerful tool for creating novel therapeutic agents and research probes. thermofisher.com

Solid-Phase Peptide Synthesis (SPPS): L-p-fluorophenylglycine can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. epo.orgcsic.es In SPPS, the amino acid is sequentially coupled to a growing peptide chain that is attached to a solid support. thermofisher.com

Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and reduce side reactions like racemization. bachem.comthermofisher.com

Protecting Groups: During peptide synthesis, the amine group of L-p-fluorophenylglycine is typically protected with a group like fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) to prevent unwanted reactions. csic.esnih.gov

The following table provides a simplified overview of the SPPS cycle for incorporating L-p-fluorophenylglycine.

| Step | Process | Reagents/Conditions |

| 1. Deprotection | Removal of the N-terminal protecting group from the growing peptide chain. | Piperidine (for Fmoc) or TFA (for Boc) |

| 2. Activation | Activation of the carboxylic acid of the incoming L-p-fluorophenylglycine. | Coupling reagent (e.g., DCC, DIC) |

| 3. Coupling | Formation of the peptide bond between the activated amino acid and the deprotected peptide chain. | --- |

| 4. Washing | Removal of excess reagents and byproducts. | Solvents like DMF and CH₂Cl₂ |

Further derivatization can be achieved by modifying the fluoro-phenyl ring itself.

Substitution Reactions: As discussed in section 5.3, electrophilic and nucleophilic aromatic substitution reactions can be used to introduce additional substituents onto the phenyl ring. libretexts.org This allows for the exploration of how changes in the electronic and steric properties of the aromatic ring affect biological activity.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the aromatic ring, although this would likely require prior functionalization of the ring (e.g., introduction of a bromine or iodine atom).

N-terminal and C-terminal Modifications

The chemical modification of this compound primarily involves the derivatization of its α-amino group (N-terminus) and its α-carboxyl group (C-terminus). These reactions are essential for incorporating this amino acid into peptide chains and for creating novel molecular structures with specific properties.

N-terminal Modifications

The primary amino group of L-p-fluorophenylglycine is a nucleophile and can undergo various reactions, most notably acylation. N-acylation is a common modification used to introduce a wide variety of functional groups onto the amino acid. nih.gov This is a cornerstone of peptide synthesis, where the N-terminus is protected to prevent unwanted side reactions during the coupling of the C-terminus to another amino acid. masterorganicchemistry.com

Common N-terminal modifications include:

Acetylation: The introduction of an acetyl group (CH₃CO-). This modification removes the positive charge at the N-terminus, which can increase the stability of peptides by making them resistant to degradation by aminopeptidases. sigmaaldrich.com The reaction can be carried out using reagents like acetic anhydride. google.com

Acylation with Fatty Acids: N-acylation with long-chain fatty acids can produce lipoamino acids. This modification increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes. nih.gov

Derivatization for Analysis: The amino group can be reacted with labeling reagents to facilitate detection and quantification. Reagents like 4-Fluoro-7-nitrobenzofurazan (NBD-F) react with primary amines to yield highly fluorescent derivatives that can be analyzed by HPLC. dojindo.com

The general scheme for N-acylation involves reacting the amino acid with an acylating agent, often an acyl chloride or anhydride, under appropriate conditions. polyu.edu.hk Enzymatic methods, using enzymes like aminoacylases, are also being explored for more selective and environmentally friendly N-acylation processes in aqueous media. nih.gov

| Modification Type | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Acetylation | Acetic Anhydride | Increases peptide stability, mimics natural proteins. | sigmaaldrich.comgoogle.com |

| Fmoc-Protection | Fmoc-Cl, Fmoc-OSu | Reversible protection of the amino group for peptide synthesis. | masterorganicchemistry.com |

| Boc-Protection | Boc-Anhydride (Boc₂O) | Reversible protection of the amino group for peptide synthesis. | masterorganicchemistry.comnih.gov |

| Fluorescent Labeling | 4-Fluoro-7-nitrobenzofurazan (NBD-F), Dansyl Chloride | Enables detection and quantification in fluorescence-based assays. | sigmaaldrich.comdojindo.com |

C-terminal Modifications

Esterification: The carboxyl group can be converted to an ester, such as a methyl or ethyl ester. This is often done to protect the C-terminus during certain synthetic steps or to increase the molecule's volatility for analysis by gas chromatography after further derivatization. google.comsigmaaldrich.com For example, L-p-fluorophenylglycine methyl ester can be prepared for use in resolution processes or as a precursor in further synthesis. google.com

Amidation: The C-terminal carboxyl group can be converted to a primary amide (-CONH₂). This modification neutralizes the negative charge of the carboxylate, which can prevent enzymatic degradation by carboxypeptidases and mimic the structure of many native proteins. sigmaaldrich.com In solid-phase peptide synthesis, C-terminal amidation is achieved by using a specific type of resin, such as a Rink amide or PAL resin. google.com

Activation for Peptide Coupling: For peptide synthesis, the C-terminal carboxylic acid must be "activated" to facilitate the formation of an amide (peptide) bond with the N-terminus of another amino acid. This is typically achieved by converting the carboxylic acid into a more reactive species in situ using coupling reagents. orgsyn.org A wide variety of coupling reagents are available, such as carbodiimides (e.g., DCC, DIC) often used with additives like Oxyma Pure or HOBt to improve efficiency and reduce side reactions like racemization. orgsyn.orgrsc.org Other common coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). rsc.orgluxembourg-bio.com

The reactivity of L-p-fluorophenylglycine in these coupling reactions is influenced by the steric hindrance from its phenyl group, which can make it a challenging residue to incorporate into a peptide sequence, sometimes requiring optimized conditions or more potent coupling reagents. orgsyn.org

| Modification Type | Reagent(s)/Method | Purpose | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Protection of the carboxyl group, precursor for synthesis. | google.com |

| Amidation | Amide-forming resin (e.g., Rink Amide resin) | Increases peptide stability, mimics native proteins. | sigmaaldrich.comgoogle.com |

| Peptide Bond Formation | Coupling reagents (e.g., HATU, HOBt, PyBOP, DCC) | Activation of the carboxyl group to form a peptide bond. | orgsyn.orgrsc.orgluxembourg-bio.com |

Mechanistic Investigations and Biological Interactions Pre Clinical Focus

Incorporation into Peptides and Proteins as a Probe

The substitution of natural amino acids with fluorinated analogues like L-p-fluorophenylglycine HCl offers a powerful method for investigating peptide and protein structure and function. The fluorine atom serves as a sensitive probe, providing insights that are often difficult to obtain through other means.

The introduction of fluorinated amino acids can influence the delicate balance of forces that govern protein folding and stability. The high electronegativity of the fluorine atom in L-p-fluorophenylglycine can alter local electronic environments and impact non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for maintaining a protein's three-dimensional structure. libretexts.orgkhanacademy.org

The stability of a protein is a thermodynamic balance between the folded native state and the unfolded denatured state. fu-berlin.de Factors that can disrupt this balance include changes in temperature, pH, or the presence of chemical denaturants. khanacademy.orgfu-berlin.de The hydrophobic effect, which drives non-polar side chains to the protein's interior, is a major stabilizing force. khanacademy.org Hydrogen bonds also contribute significantly to the stability of the folded state. libretexts.org

The use of other fluorinated amino acids, such as 4-fluoroproline, has demonstrated that the inductive effect of the fluorine atom can enforce specific conformations and enhance protein stability. researchgate.net This "pre-organization" of the protein main chain can confer additional stability to the entire protein. researchgate.net While direct studies on L-p-fluorophenylglycine's comprehensive effects on a wide range of proteins are specific to each protein, the principles observed with other fluorinated amino acids provide a framework for its potential impact.

Table 1: Factors Influencing Protein Stability

| Factor | Description | Potential Influence of this compound |

| Hydrophobic Effect | The tendency of non-polar molecules to aggregate in aqueous solution, driving the burial of hydrophobic residues in the protein core. khanacademy.org | The bulky, aromatic side chain of L-p-fluorophenylglycine can participate in and potentially alter hydrophobic packing within the protein core. |

| Hydrogen Bonding | Formation of hydrogen bonds between backbone atoms and polar side chains, critical for secondary and tertiary structure. libretexts.org | The fluorine atom is a weak hydrogen bond acceptor and its high electronegativity can influence the hydrogen-bonding potential of nearby groups. |

| Conformational Entropy | The degree of freedom of the polypeptide chain; folding reduces conformational entropy. khanacademy.org | The steric bulk of the p-fluorophenyl group can restrict the conformational freedom of the polypeptide backbone, impacting the entropic cost of folding. |

| van der Waals Interactions | Weak, short-range attractive forces between atoms. | The size and shape of the fluorinated side chain will alter the packing and van der Waals contacts within the protein. |

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its high sensitivity and the fact that it is not naturally abundant in biological systems mean that ¹⁹F NMR spectra of proteins containing L-p-fluorophenylglycine are free from background signals. researchgate.net This allows for the precise monitoring of the local environment around the fluorinated residue.

¹⁹F NMR has been successfully employed to study the structure and orientation of membrane-associated peptides. researchgate.net By incorporating ¹⁹F-labeled amino acids, researchers can determine the tilt and rotation angles of helical peptides within lipid bilayers. researchgate.netresearchgate.net This technique is sensitive enough to be used at low peptide-to-lipid ratios, providing a detailed picture of peptide-membrane interactions. researchgate.net

In addition to NMR, Fourier-transform infrared spectroscopy (FTIR) can be used to study the secondary structure of peptides and proteins. While not directly probing the fluorine atom, the incorporation of L-p-fluorophenylglycine can induce conformational changes that are detectable by FTIR.

Table 2: Spectroscopic Techniques for Studying Peptides with this compound

| Technique | Information Gained | Relevance of this compound |

| ¹⁹F NMR | - Local environment of the fluorine label- Protein-ligand interactions- Conformational changes- Peptide orientation in membranes researchgate.netresearchgate.net | The ¹⁹F nucleus serves as a highly sensitive and specific probe. researchgate.net |

| FTIR | - Secondary structure content (α-helix, β-sheet)- Hydrogen bonding patterns | Can reveal global conformational changes induced by the incorporation of the fluorinated amino acid. |

| Circular Dichroism (CD) | - Secondary structure estimation- Protein folding and unfolding transitions | Can be used to assess the overall structural integrity and stability of the modified protein. uzh.ch |

Effects on Protein Folding and Stability

Role in Enzyme Inhibition and Activation Studies (In Vitro/Cellular/Pre-clinical Models)

Enzyme inhibitors are crucial molecules for regulating biological processes and are the basis for many therapeutic drugs. sigmaaldrich.commdpi.com L-p-fluorophenylglycine has been investigated for its potential to modulate enzyme activity, primarily through mechanisms of inhibition.

Competitive inhibition occurs when an inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. reddit.comlibretexts.orgwikipedia.org This type of inhibition is reversible and can be overcome by increasing the substrate concentration. wikipedia.org The inhibitor's effectiveness is quantified by the inhibition constant (Ki). wikipedia.org

L-p-fluorophenylglycine, as an amino acid analogue, has the potential to act as a competitive inhibitor for enzymes that utilize natural amino acids as substrates. Its structure allows it to fit into the active site of these enzymes, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity. For instance, analogues of glycerol (B35011) with fluorine substitutions have been shown to act as competitive inhibitors of glycerol kinase. nih.gov

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. sigmaaldrich.com One specific class of irreversible inhibitors is "suicide substrates" or "mechanism-based inactivators". sigmaaldrich.comd-nb.info These compounds are initially processed by the enzyme like a normal substrate, but are converted into a highly reactive species that then covalently modifies and inactivates the enzyme. sigmaaldrich.comd-nb.info This mechanism offers a high degree of specificity for the target enzyme. d-nb.info

While there is no widespread documentation of this compound acting as a suicide substrate, the principles of irreversible inhibition are a key area of enzyme-targeted drug design. drughunter.com

Substrate Mimicry and Competitive Inhibition

Interaction with Receptor Systems and Transporters (Cellular/Pre-clinical Models)

Beyond its role in probing protein structure and inhibiting enzymes, L-p-fluorophenylglycine can also interact with other key components of cellular machinery, such as receptors and transporters.

Amino acid transporters are integral membrane proteins responsible for the uptake and efflux of amino acids across cell membranes. mdpi.com These transporters play critical roles in neurotransmission and cellular metabolism. mdpi.com L-p-fluorophenylglycine has been identified as an inhibitor of the neutral amino acid transporters ASCT1 and ASCT2. nih.gov By blocking these transporters, it can modulate the extracellular concentrations of other amino acids, such as D-serine. nih.gov

This interaction with transporters can have significant downstream effects. For example, in preclinical mouse models, the inhibition of ASCT1/2 by L-4-Fluorophenylglycine (L-4FPG) led to antidepressant-like effects. nih.gov These effects were linked to the modulation of the AMPA receptor and the mTOR signaling pathway, highlighting the complex interplay between transporters, receptors, and intracellular signaling. nih.gov

Ligand Binding Assays

Ligand binding assays are a fundamental technique used to determine the strength of the interaction, or affinity, between a ligand (like a drug or a synthetic compound) and its biomolecular target, typically a protein or receptor. malvernpanalytical.com This affinity is quantified by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding interaction. malvernpanalytical.com The binding process is driven by non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com These assays are critical in drug discovery for identifying compounds that bind selectively and specifically to their intended targets. malvernpanalytical.com

While extensive data for this compound is not widely published, available information indicates its utility in modulating protein-ligand interactions. In one instance, the derivative Boc-4-fluorophenylglycine was shown to significantly diminish the binding affinity for the TNF-Receptor. googleapis.com The introduction of fluorine into a ligand can have substantial effects on binding affinity. Modest structural changes, such as the addition of a fluoroethyl group to the sigma receptor ligand SA4503, can have major effects on its selectivity and affinity for sigma-1 (σ₁) versus sigma-2 (σ₂) receptor subtypes. nih.gov For example, studies on influenza virus isolates demonstrate that viruses from different hosts exhibit distinct binding affinities for specific synthetic sialylglycopolymers, highlighting the sensitivity of binding interactions to molecular structure. nih.gov

Table 1: Key Concepts in Ligand Binding Assays

| Concept | Description | Relevance |

|---|---|---|

| Binding Affinity (KD) | The equilibrium dissociation constant, a measure of how tightly a ligand binds to a protein. A lower KD indicates stronger affinity. malvernpanalytical.com | Quantifies the strength of the interaction between a compound like L-p-fluorophenylglycine and its target. |

| Selectivity | A measure of a ligand's ability to bind to its intended target with greater affinity than to other, non-target molecules. nih.gov | Determines the potential for off-target effects. Fluorination can alter a ligand's selectivity profile. nih.gov |

| Intermolecular Forces | Non-covalent interactions (hydrogen bonding, electrostatic, hydrophobic) that govern the binding of a ligand to its receptor. malvernpanalytical.com | The fluorine atom in L-p-fluorophenylglycine can alter these forces, thereby changing binding properties. |

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from a cell's exterior to its interior, governing fundamental processes like cell growth, proliferation, and metabolism. numberanalytics.com The dysregulation of these pathways is implicated in numerous diseases. numberanalytics.com Non-proteinogenic amino acids and their derivatives can act as modulators of these critical pathways.

L-4-Fluorophenylglycine has been shown to produce antidepressant-like effects in mouse models by modulating key components of cellular signaling cascades. researchgate.net Specifically, it was found to increase the phosphorylation of GSK3β (glycogen synthase kinase 3 beta) and enhance the function of the mTOR (mammalian target of rapamycin) signaling pathway in the medial prefrontal cortex. researchgate.net The mTOR pathway is a central regulator of cell growth and survival, and its activation is a target for novel antidepressant therapies. researchgate.net

In other contexts, fluorophenylglycine derivatives have been identified as relevant in metabolic and inflammatory processes. In a metabolomics study of pediatric antrochoanal polyps, DL-2-Fluorophenylglycine was identified as a key differentially expressed metabolite, suggesting its potential role in amino acid metabolism and inflammatory responses. dovepress.com Furthermore, research has pointed to fluorophenylglycine's involvement in the modulation of glucose transporter 1 (GLUT1), a crucial protein for glucose metabolism. core.ac.uk The targeting of redox balance is another therapeutic strategy, as cancer cells often have altered redox homeostasis, and pro-oxidant therapies can increase reactive oxygen species (ROS) to lethal levels. oncologycompass.com

Table 2: Observed Signaling Pathway Modulation by Fluorophenylglycine Derivatives

| Compound/Derivative | Affected Pathway/Process | Observed Effect (Pre-clinical) | Source |

|---|---|---|---|

| L-4-Fluorophenylglycine | GSK3β / mTOR Signaling | Increased p-GSK3β and enhanced mTOR function in the mouse brain, associated with antidepressant-like effects. | researchgate.net |

| DL-2-Fluorophenylglycine | Amino Acid Metabolism / Inflammation | Identified as a differentially expressed metabolite in inflamed tissue, suggesting a role in these processes. | dovepress.com |

| Fluorophenylglycine | Glucose Metabolism | Implicated in the modulation of the GLUT1 transporter. | core.ac.uk |

Metabolic Pathways and Biotransformation (In Vitro/Animal Models)

The study of how a compound is absorbed, distributed, metabolized, and excreted is crucial for understanding its biological activity. The introduction of fluorine can significantly alter a compound's metabolic fate. While fluorinated aromatic compounds are often more resistant to metabolism, biotransformation can still occur. annualreviews.org

A direct example of the biotransformation leading to a fluorophenylglycine has been documented in an animal model. In baboons treated with the tetrahydropyridine (B1245486) analog of haloperidol (B65202) (HPTP), p-fluorophenylglycine (p-FPG) was identified as a urinary metabolite. nih.gov Researchers proposed a metabolic pathway where the parent compound undergoes oxidative N-dealkylation to form 3-(4-fluorobenzoyl)propionic acid (p-FBPA). nih.gov Subsequent β-oxidation of p-FBPA yields p-fluorophenylglyoxylic acid (p-FPGA), which is then converted by plasma aminotransferases to p-fluorophenylglycine. nih.gov This finding suggests the presence of phenylglycine aminotransferases capable of processing this unnatural amino acid in primates. nih.gov

General studies on the metabolism of fluoro-organic compounds show that metabolic defluorination, despite the strength of the carbon-fluorine bond, can occur. annualreviews.org Research in animal models has also shown that administration of fluorinated drugs can lead to the fluorination of endogenous proteins in tissues such as the liver and brain, an effect observed after chronic administration. researchgate.netnih.gov

Table 3: Proposed Metabolic Pathway Leading to p-Fluorophenylglycine in Baboons

| Step | Precursor | Metabolic Reaction | Product |

|---|---|---|---|